molecular formula C22H25N3O2 B125097 Bucindolol CAS No. 71119-11-4

Bucindolol

Cat. No. B125097
CAS RN: 71119-11-4
M. Wt: 363.5 g/mol
InChI Key: FBMYKMYQHCBIGU-UHFFFAOYSA-N
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Description

Bucindolol is a nonselective beta-blocking agent with mild vasodilatory properties, which has been investigated for its therapeutic potential in heart failure patients. Clinical trials have explored its effects on left ventricular function, exercise capacity, and heart failure symptoms in patients with idiopathic dilated cardiomyopathy (IDC) and ischemic dilated cardiomyopathy (ISCD) [7

Scientific Research Applications

  • Pharmacogenomic Perspective in Chronic Heart Failure :

    • Bucindolol is a non-selective β-adrenergic receptor blocker with α-1 blocker properties and mild intrinsic sympatholytic activity.
    • Its benefits vary among different subgroups of patients with heart failure, influenced by genetic polymorphisms and the stage of heart failure.
    • Significant findings in the largest clinical trial, the Beta-Blocker Evaluation of Survival Trial (BEST), include observations on cardiac mortality and re-hospitalization rates, though it did not show an overall mortality benefit (Smart et al., 2011).
  • Intrinsic Sympathomimetic Activity in Human Myocardium :

    • Bucindolol displays intrinsic sympathomimetic activity in human myocardium, which is a unique property compared to other β-adrenergic receptor blockers.
    • This activity is measured by its ability to increase cAMP accumulation in human myocardium, which may explain its distinct clinical effects in heart failure treatment (Andréka et al., 2002).
  • Prevention of Atrial Fibrillation :

    • Bucindolol's impact on preventing atrial fibrillation (AF) in chronic heart failure patients is influenced by genetic polymorphisms in β₁-adrenergic receptors.
    • Its effectiveness in preventing AF varies significantly based on these genetic factors, offering a potential for personalized treatment approaches in heart failure patients (Aleong et al., 2013).
  • Interaction with Serotonergic Receptors :

    • Bucindolol interacts with various serotonergic receptors relevant to the cardiovascular system, such as 5-HT1A, 5-HT2A, and alpha1-adrenergic receptors.
    • These interactions may contribute to its mechanism of action and its effects on vasodilation (Watts et al., 2000).
  • Reduction in Atrial Fibrillation Burden :

    • Bucindolol has been shown to reduce the atrial fibrillation burden in patients with heart failure, especially in those with specific genotypes of the ADRB1 Arg389 receptor.
    • This reduction is associated with improvements in sinus rhythm and a decrease in the need for additional rhythm control interventions (Piccini et al., 2021).
  • Pharmacogenetic Interactions in Heart Failure :

    • Bucindolol's efficacy in heart failure is modulated by polymorphisms in β1 adrenergic and α2C adrenergic receptors.
    • These genetic interactions create a complex pharmacogenetic landscape that influences the drug's efficacy in different patient populations (O'connor et al., 2012).

Safety And Hazards

Bucindolol was discontinued more frequently than placebo for worsening Heart Failure (HF) and hypotension . It did not reduce death or HF hospitalization and was associated with early hazard . Bucindolol has not shown benefits in African Americans, those with significantly low ejection fraction and those in NYHA class IV heart failure .

Future Directions

Bucindolol could become the first genetically targeted cardiovascular therapy . The ongoing trial A Genotype-Directed Comparative Effectiveness Trial of Bucindolol and Toprol-XL for Prevention of Symptomatic Atrial Fibrillation/Atrial Flutter in Patients with Heart Failure prospectively identifies AF-HFrEF patients with favorable genotype for bucindolol to prevent AF recurrence .

properties

IUPAC Name

2-[2-hydroxy-3-[[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino]propoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-22(2,11-17-13-24-20-9-5-4-8-19(17)20)25-14-18(26)15-27-21-10-6-3-7-16(21)12-23/h3-10,13,18,24-26H,11,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMYKMYQHCBIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=CC=CC=C3C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046744
Record name Bucindolol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bucindolol

CAS RN

71119-11-4
Record name Bucindolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71119-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bucindolol [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bucindolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12752
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bucindolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzonitrile, 2-[2-hydroxy-3-[[2-(1H-indol-3-yl)-1,1-dimethylethyl]amino]propoxy]
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Record name BUCINDOLOL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,770
Citations
Beta-Blocker Evaluation of Survival Trial … - New England Journal …, 2001 - Mass Medical Soc
… 411 deaths in the bucindolol group (30 percent, adjusted P=0.13). The risk of the secondary end point of death from cardiovascular causes was lower in the bucindolol group (hazard …
Number of citations: 034 www.nejm.org
D Deitchman, JL Perhach Jr, RW Snyder - European journal of …, 1980 - Elsevier
This report describes the β-adrenoceptor blocking and cardiovascular activity of MJ 13105 (Bucindolol), an indolyl-tert-butyl substituted phenoxypropanolamine. Increases in heart rate …
Number of citations: 58 www.sciencedirect.com
MR Bristow, JB O'Connell, EM Gilbert, WJ French… - Circulation, 1994 - Am Heart Assoc
… of bucindolol 12.5 mg. One hundred thirty-nine subjects (99 with IDC, 40 with ISCDC) tolerated challenge and were randomized to treatment with placebo or bucindolol … in bucindolol-…
Number of citations: 372 www.ahajournals.org
EM Gilbert, JL Anderson, D Deitchman… - The American journal of …, 1990 - Elsevier
… : Bucindolol is a potent nonselective β-blocking agent with vasodilatory properties. In this study, we evaluated the effects of long-term bucindolol … of 12.5 mg bucindolol orally every 12 …
Number of citations: 314 www.sciencedirect.com
EJ Eichhorn, JB Bedotto, CR Malloy, BA Hatfield… - Circulation, 1990 - Am Heart Assoc
… ,B-adrenergic blockade with bucindolol could improve contractility without increasing myocardial oxygen consumption. We examined bucindolol's effect on left ventricular contractility, …
Number of citations: 318 www.ahajournals.org
T Warne, PC Edwards, AGW Leslie, CG Tate - Structure, 2012 - cell.com
… Both carvedilol and bucindolol are classified as biased agonists, … to bucindolol and to carvedilol at 3.2 and 2.3 Å resolution, respectively. In comparison to other beta blockers, bucindolol …
Number of citations: 268 www.cell.com
K Brixius, A Bundkirchen, B Bölck… - British journal of …, 2001 - Wiley Online Library
The present study investigated whether or not there may be differences in the direct cardiac actions of the novel, highly β 1 ‐selective adrenoceptor antagonist nebivolol (NEB) in …
Number of citations: 188 bpspubs.onlinelibrary.wiley.com
MR Bristow, GA Murphy, H Krause-Steinrauf… - Circulation: Heart …, 2010 - Am Heart Assoc
… affect sympatholytic effects of bucindolol in patients with heart failure. … bucindolol (mortality compared with placebo hazard ratio, 1.09; 95% CI, 0.57 to 2.08; P=0.80), whereas bucindolol-…
Number of citations: 115 www.ahajournals.org
SL Woodley, EM Gilbert, JL Anderson, JB O'connell… - Circulation, 1991 - Am Heart Assoc
BACKGROUND We investigated the effects of bucindolol, a nonselective, non-ISA beta-blocker with mild-vasodilatory properties, in patients with congestive heart failure from ischemic …
Number of citations: 270 www.ahajournals.org
RE Hershberger, JR Wynn, L Sundberg… - Journal of …, 1990 - europepmc.org
… receptor antagonist bucindolol was examined in human ventricular myocardium. Bucindolol was found to be a high-affinity competitive beta-blocking agent as determined by bucindolol-[…
Number of citations: 86 europepmc.org

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